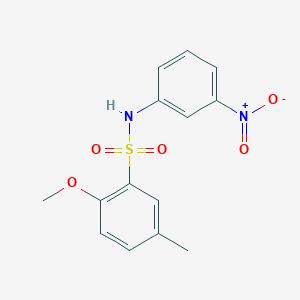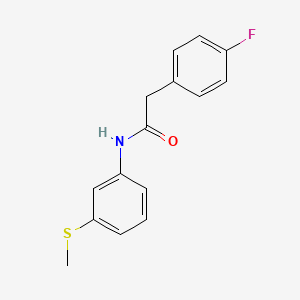
2-(2-butoxyethyl)-1-cyclopentanone thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-butoxyethyl)-1-cyclopentanone thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-butoxyethyl)-1-cyclopentanone thiosemicarbazone typically involves the reaction of 2-(2-butoxyethyl)-1-cyclopentanone with thiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and optimized reaction conditions can further improve the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-butoxyethyl)-1-cyclopentanone thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to a thiosemicarbazide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry and can form complexes with transition metals.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It can be used as an intermediate in the synthesis of other biologically active compounds and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-butoxyethyl)-1-cyclopentanone thiosemicarbazone involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, it can interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation. The exact pathways and molecular targets may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: An organic compound with similar butoxyethyl group but different functional groups.
Tris(2-butoxyethyl) phosphate: A plasticizer with similar butoxyethyl groups but different core structure.
Di(2-ethylhexyl) phthalate: Another plasticizer with different alkyl groups but similar industrial applications.
Uniqueness
2-(2-butoxyethyl)-1-cyclopentanone thiosemicarbazone is unique due to its thiosemicarbazone functional group, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has shown potential in various therapeutic applications, particularly in the field of anticancer research. Its ability to form stable metal complexes also sets it apart from other compounds with similar alkyl groups.
Properties
CAS No. |
413609-62-8 |
|---|---|
Molecular Formula |
C12H23N3OS |
Molecular Weight |
257.40 g/mol |
IUPAC Name |
[[2-(2-butoxyethyl)cyclopentylidene]amino]thiourea |
InChI |
InChI=1S/C12H23N3OS/c1-2-3-8-16-9-7-10-5-4-6-11(10)14-15-12(13)17/h10H,2-9H2,1H3,(H3,13,15,17) |
InChI Key |
MTVXECRUDAFXTP-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCOCCC\1CCC/C1=N\NC(=S)N |
SMILES |
CCCCOCCC1CCCC1=NNC(=S)N |
Canonical SMILES |
CCCCOCCC1CCCC1=NNC(=S)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-METHYL-2-(PYRIDINE-3-AMIDO)PHENYL]PYRIDINE-3-CARBOXAMIDE](/img/structure/B5757083.png)

![N-benzyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5757090.png)
![N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757097.png)



![3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5757115.png)

![2-[4-(Azepan-1-yl)quinazolin-2-yl]-6-methoxyphenol](/img/structure/B5757138.png)


![4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B5757153.png)
![1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide](/img/structure/B5757162.png)
